6-Amino-2-morpholinopyrimidin-4(3H)-one
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Overview
Description
Scientific Research Applications
Chemical and Pharmacological Interest in Morpholine and Pyrans Derivatives
Morpholine derivatives, including those similar to 6-Amino-2-morpholinopyrimidin-4(3H)-one, have been the focus of extensive research due to their broad spectrum of pharmacological profiles. These compounds have been investigated for their potential in treating various diseases due to their unique chemical structure, offering a rich foundation for drug development. The review by Asif and Imran (2019) highlights the significance of morpholine and pyran analogues in medicinal chemistry, pointing out their diverse pharmacological activities. The review emphasizes the importance of these compounds in developing new therapeutic agents, suggesting potential research applications of this compound in pharmacological studies (Asif & Imran, 2019).
Analytical Methods in Antioxidant Activity Research
Research on antioxidants is crucial in various scientific domains, including food engineering, medicine, and pharmacy. The review by Munteanu and Apetrei (2021) provides critical insight into the most important tests used to determine antioxidant activity, covering detection mechanisms, applicability, advantages, and disadvantages of various methods. This comprehensive overview of analytical approaches for assessing antioxidant capacities could inform research involving this compound, especially if this compound exhibits antioxidant properties. The study illustrates the potential application of such compounds in analyzing or determining antioxidant capacity in complex samples, underscoring the importance of chemical methods and electrochemical (bio)sensors in antioxidant analysis (Munteanu & Apetrei, 2021).
Safety and Hazards
Properties
IUPAC Name |
4-amino-2-morpholin-4-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c9-6-5-7(13)11-8(10-6)12-1-3-14-4-2-12/h5H,1-4H2,(H3,9,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFFKGGLLRRJCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=O)N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543618 |
Source
|
Record name | 6-Amino-2-(morpholin-4-yl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90543618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104637-63-0 |
Source
|
Record name | 6-Amino-2-(morpholin-4-yl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90543618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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